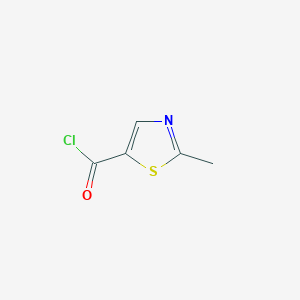

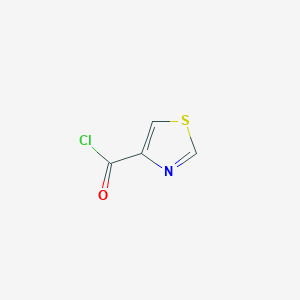

1,3-Thiazole-4-carbonyl chloride

Overview

Description

1,3-Thiazole-4-carbonyl chloride (TCC) is an organochloride compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TCC is a highly reactive compound and is a good source of electrophilic chlorine for the synthesis of a variety of organic compounds. It is also used as a reagent for the preparation of thiazolium salts, which are important intermediates in the synthesis of heterocyclic compounds.

Scientific Research Applications

New Perspectives in Thiazole Chemistry

Thiazole derivatives, including 1,3-Thiazole-4-carbonyl chloride, are pivotal in carbon-carbon bond-forming reactions, showcasing their versatility as building blocks for the synthesis of natural compounds and analogs of biologically active molecules. The use of organometallic reagents and carbon electrophiles in reactions with N-acylthiazolium salts and ylides enables the production of functionalized thiazoles and thiazolines. These compounds serve as potential precursors for the synthesis of significant pharmaceuticals like penems and arylpropionic acids, demonstrating the critical role of sulfur in these transformations (Dondoni, 1985).

Conversion of Thiazolidines to Dihydro-Thiazines

The chlorinolysis process enables the ring expansion of 1,3-thiazolidines to dihydro-1,4-thiazines, highlighting the versatility of thiazole derivatives in chemical synthesis. This transformation involves the formation and reaction of sulfenyl chlorides and thiiranium ions, leading to products with potential for further chemical manipulation and exploration in medicinal chemistry (Lee et al., 1992).

Anticancer Applications of Thiazole Derivatives

Thiazole and thiadiazole derivatives incorporating the thiazole moiety have shown promising anticancer activities. The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives and their evaluation against cancer cell lines underscore the potential of these compounds as anticancer agents. This research indicates the therapeutic relevance of thiazole-based compounds in oncology (Gomha et al., 2017).

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones

The study of 1,3-thiazolidin-4-ones, closely related to thiazole chemistry, reveals their significance in medicinal chemistry due to their role as synthons for biologically active compounds. These compounds have been extensively explored for their diverse biological activities, further illustrating the broad utility of thiazole derivatives in drug development and pharmacological research (Cunico et al., 2008).

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to possess various pharmacological activities, including antimicrobial, antifungal, and anticancer properties . For instance, some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line HepG2 .

Mode of Action

It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . The structure–activity relationship (SAR) of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line hepg2 . They can cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

properties

IUPAC Name |

1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECMELMYALUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574605 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-4-carbonyl chloride | |

CAS RN |

3745-79-7 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

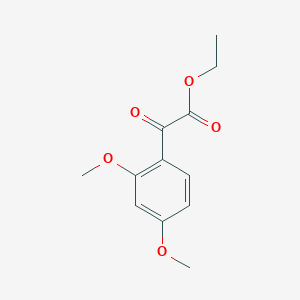

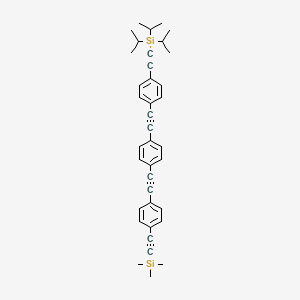

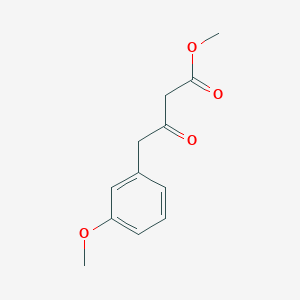

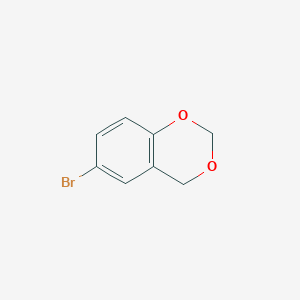

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

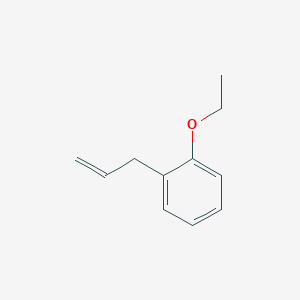

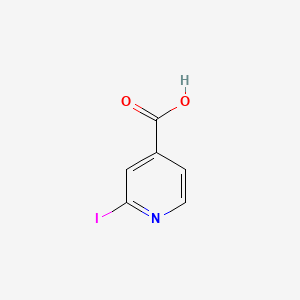

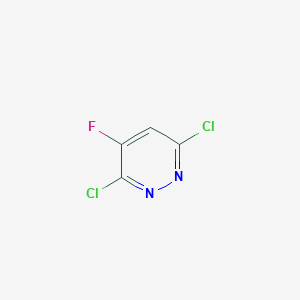

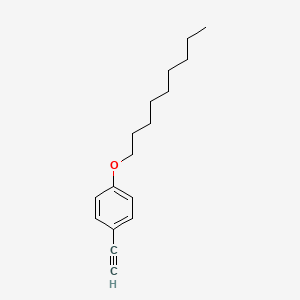

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.